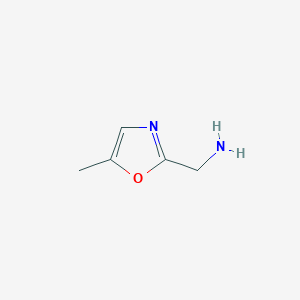

(5-Methyl-1,3-oxazol-2-yl)methanamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5-methyl-1,3-oxazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-3-7-5(2-6)8-4/h3H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQACWXKOPSSDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017228-56-6 | |

| Record name | (5-methyl-1,3-oxazol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the NMR Spectroscopic Analysis of (5-Methyl-1,3-oxazol-2-yl)methanamine

Introduction: The Structural Significance and Spectroscopic Challenge of (5-Methyl-1,3-oxazol-2-yl)methanamine

(5-Methyl-1,3-oxazol-2-yl)methanamine is a key heterocyclic building block in contemporary drug discovery and materials science. The oxazole core, a five-membered aromatic ring containing one oxygen and one nitrogen atom, is a prevalent scaffold in numerous biologically active compounds. The specific substitution pattern of a methyl group at the 5-position and an aminomethyl group at the 2-position imparts distinct physicochemical properties that are of interest to medicinal chemists for designing novel therapeutics.

Precise structural elucidation is the bedrock of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous determination of molecular structure in solution. This guide provides a comprehensive, in-depth analysis of the NMR spectroscopic features of (5-Methyl-1,3-oxazol-2-yl)methanamine, moving beyond a simple recitation of data to explain the underlying principles and experimental strategies. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to approach the NMR analysis of novel heterocyclic compounds.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following IUPAC-recommended numbering scheme for the (5-Methyl-1,3-oxazol-2-yl)methanamine molecule will be used.

Part 1: Foundational 1D NMR Analysis

The initial step in the structural elucidation of any novel compound is the acquisition and interpretation of one-dimensional (1D) ¹H and ¹³C NMR spectra. These experiments provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

Sample Preparation: A Critical First Step for High-Quality Data

The quality of the NMR data is intrinsically linked to the meticulousness of the sample preparation. For (5-Methyl-1,3-oxazol-2-yl)methanamine, a primary amine, the choice of solvent is critical to avoid exchange broadening of the amine protons.

Recommended Protocol for Sample Preparation:

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice for its relatively non-polar nature and good solvating power for many organic molecules. For observing the amine protons as distinct signals and to investigate hydrogen bonding, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The use of different solvents can also help to resolve overlapping signals due to solvent-induced shifts[1].

-

Concentration: A concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm.

-

Filtration: To remove any particulate matter that can degrade spectral resolution, it is advisable to filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

While an experimentally acquired spectrum is the gold standard, a predicted spectrum based on established chemical shift principles and data from analogous structures provides a robust framework for analysis. Online prediction tools can offer a preliminary spectrum[2][3].

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale and Key Considerations |

| δ H-4 | ~6.8 - 7.2 | Quartet (q) | 1H | Oxazole ring proton | The proton on the oxazole ring is expected to resonate in the aromatic region. Its chemical shift is influenced by the electron-donating methyl group and the electron-withdrawing nature of the ring heteroatoms. A long-range coupling to the methyl protons (⁴J) is anticipated, resulting in a quartet. |

| δ C7-H₂ | ~3.9 - 4.2 | Singlet (s) | 2H | Methylene protons (-CH₂NH₂) | These protons are adjacent to the electron-withdrawing oxazole ring and the nitrogen atom, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with. |

| δ C6-H₃ | ~2.3 - 2.5 | Doublet (d) | 3H | Methyl protons (-CH₃) | The methyl group attached to the oxazole ring will appear as a singlet, split into a doublet due to the long-range coupling with H-4. |

| δ N8-H₂ | ~1.5 - 2.5 (variable) | Broad Singlet (br s) | 2H | Amine protons (-NH₂) | The chemical shift of amine protons is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange. In CDCl₃, it is expected to be a broad singlet that may not be easily integrated. In DMSO-d₆, the signal would be sharper and shifted further downfield. |

Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and offers valuable information about their electronic environment.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Signal | Predicted Chemical Shift (ppm) | Assignment | Rationale and Key Considerations |

| δ C2 | ~160 - 165 | C2 (Oxazole ring) | This carbon is bonded to two heteroatoms (N and O) and the aminomethyl group, resulting in a significant downfield shift. Data from related 2,5-disubstituted oxadiazoles show similar shifts for the C2 carbon[4]. |

| δ C5 | ~148 - 152 | C5 (Oxazole ring) | The C5 carbon is attached to the methyl group and is part of the aromatic ring, leading to a downfield chemical shift. |

| δ C4 | ~120 - 125 | C4 (Oxazole ring) | This is the only protonated carbon on the oxazole ring, and its chemical shift is in the typical range for sp² hybridized carbons in heterocyclic systems. |

| δ C7 | ~40 - 45 | C7 (-CH₂NH₂) | The methylene carbon is shifted downfield due to the attachment to the oxazole ring and the nitrogen atom. |

| δ C6 | ~10 - 15 | C6 (-CH₃) | The methyl carbon will resonate in the typical aliphatic region. |

Part 2: Advanced 2D NMR Techniques for Unambiguous Structural Confirmation

While 1D NMR provides a foundational understanding, complex structures or those with overlapping signals necessitate the use of two-dimensional (2D) NMR experiments. These techniques reveal correlations between nuclei, allowing for the definitive assignment of all signals and the confirmation of the molecular connectivity.

Homonuclear Correlation Spectroscopy (COSY): Mapping Proton-Proton Couplings

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For (5-Methyl-1,3-oxazol-2-yl)methanamine, a key expected correlation would be between the H-4 proton and the methyl protons (C6-H₃), confirming their spatial proximity and the ⁴J coupling.

Experimental Protocol for a gCOSY Experiment:

-

Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

-

Spectral Width: Set the spectral width in both dimensions to encompass all proton signals (e.g., 0-10 ppm).

-

Data Points: Acquire a sufficient number of data points in the direct (F2) and indirect (F1) dimensions for good resolution (e.g., 2048 in F2 and 256-512 in F1).

-

Number of Scans: The number of scans per increment will depend on the sample concentration, typically 2-8 scans are sufficient.

-

Processing: After acquisition, the data is Fourier transformed in both dimensions and phased to produce the 2D spectrum.

Heteronuclear Single Quantum Coherence (HSQC): Direct Carbon-Proton Correlations

The HSQC experiment reveals direct, one-bond correlations between protons and the carbons to which they are attached. This is an indispensable tool for assigning the carbon signals based on the already assigned proton spectrum.

Expected HSQC Correlations:

-

A cross-peak between the H-4 signal (~6.8-7.2 ppm) and the C4 signal (~120-125 ppm).

-

A cross-peak between the C7-H₂ signal (~3.9-4.2 ppm) and the C7 signal (~40-45 ppm).

-

A cross-peak between the C6-H₃ signal (~2.3-2.5 ppm) and the C6 signal (~10-15 ppm).

Heteronuclear Multiple Bond Correlation (HMBC): Probing Long-Range Connectivity

The HMBC experiment is arguably the most powerful 2D NMR technique for elucidating the carbon skeleton of a molecule. It shows correlations between protons and carbons that are two or three bonds away (and sometimes further). This allows for the connection of different spin systems and the assignment of quaternary (non-protonated) carbons.

Key Expected HMBC Correlations for Structural Confirmation:

-

From C7-H₂ (~3.9-4.2 ppm):

-

A strong correlation to C2 (~160-165 ppm) (²J coupling).

-

A weaker correlation to C5 (~148-152 ppm) (³J coupling).

-

-

From C6-H₃ (~2.3-2.5 ppm):

-

A strong correlation to C5 (~148-152 ppm) (²J coupling).

-

A strong correlation to C4 (~120-125 ppm) (³J coupling).

-

-

From H-4 (~6.8-7.2 ppm):

-

A correlation to C5 (~148-152 ppm) (²J coupling).

-

A correlation to C2 (~160-165 ppm) (³J coupling).

-

A correlation to C6 (~10-15 ppm) (³J coupling).

-

Experimental Protocol for a gHMBC Experiment:

-

Pulse Program: A standard gradient-selected HMBC pulse sequence should be used (e.g., hmbcgplpndqf on Bruker instruments).

-

Long-Range Coupling Delay: The delay for the evolution of long-range couplings is a critical parameter. A typical value is optimized for a J-coupling of 8 Hz, which corresponds to a delay of approximately 60-70 ms. This will enhance correlations for a range of coupling constants[5][6].

-

Spectral Width and Data Points: Similar to HSQC, the ¹H dimension spectral width should cover all proton signals, while the ¹³C dimension should encompass the full carbon chemical shift range (e.g., 0-180 ppm).

-

Number of Scans: HMBC is less sensitive than HSQC, so a higher number of scans per increment (e.g., 8-32) is often necessary.

Conclusion: A Synergistic Approach to Structural Verification

References

-

Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

NMRdb.org. Predict 1H proton NMR spectra. [Link]

- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Gamal, M. H. (2018). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Chemistry Central Journal, 12(1), 1-11.

- Bessila, R., & Djarri, L. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1566–1581.

-

Georganics. 2-Amino-5-methyloxazole. [Link]

- Castañeda-Gómez, J. P., & Rivas-Castañeda, A. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. International Journal of Molecular Sciences, 24(24), 17450.

- Shimoga, G., Shin, E.-J., & Kim, S.-Y. (2018). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Molbank, 2018(4), M1014.

- Patil, S. B., & Baseer, M. A. (2012). SYNTHESIS OF 2,5-DISUBSTITUTED-1,3,4-OXADIAZOLES USING ETHYL OLEATE AS PRECURSOR. Rasayan Journal of Chemistry, 5(1), 74-78.

- Nowak, K., & Gzella, A. K. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7809.

- Shimoga, G., Shin, E.-J., & Kim, S.-Y. (2018). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Preprints.

- Wang, Y., Gao, Z., & Wang, M. (1987). RESEARCH ON 2,5-DISUBSTITUTED OXAZOLES. Journal of the Chinese Chemical Society, 34(2), 125-131.

- Bax, A., & Freeman, R. (1981). Long-Range Proton-Carbon-13 NMR Spin Coupling Constants. Journal of the American Chemical Society, 104(4), 1099–1100.

- Wang, H., & Gopishetty, S. (2017). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes.

- Shaik, M., & Kumar, C. S. (2017). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino)-1-(2-phenyl-1H-indol-1-yl)ethanones and their antimicrobial activity. International Journal of Advance Research in Science and Engineering, 6(1), 263-273.

- Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qtaitat, A. I. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(1), M1666.

- Parella, T. (2020). How to measure long‐range proton‐carbon coupling constants from 1H‐selective HSQMBC experiments. Magnetic Resonance in Chemistry, 58(11), 1079-1093.

- Khokhlov, A. L., Yaichkov, I. I., Shetnev, A. A., Panova, V. A., Efimova, Y. A., Ivanovskiy, S. A., ... & Petukhov, S. S. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 1-8.

- Wi, S., Sem, Y., Kim, S., Lee, J., & Lee, Y. (2022). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 27(19), 6543.

- Shimoga, G., Shin, E.-J., & Kim, S.-Y. (2018). Synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Molbank, 2018(3), M1014.

-

ResearchGate. 13C-NMR. [Link]

- Kokubo, K., & Kuwahara, Y. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 22(16), 8886.

-

PubChem. 3-Amino-5-methylisoxazole. [Link]

-

SpectraBase. 5-PHENYLMETHANESULFONYLMETHYL-[2][3][7]-OXADIAZOLE-2-THIOL - Optional[13C NMR] - Chemical Shifts. [Link]

-

CSIC. How to measure long‐range proton‐carbon coupling constants from 1H‐selective HSQMBC experiments. [Link]

Sources

- 1. 5-Methylisoxazole(5765-44-6) 1H NMR spectrum [chemicalbook.com]

- 2. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 3. Visualizer loader [nmrdb.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives [mdpi.com]

- 6. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Investigating the Therapeutic Potential of (5-Methyl-1,3-oxazol-2-yl)methanamine, a Privileged Scaffold for Novel Drug Discovery

Abstract

The oxazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2][3] This technical guide provides an in-depth analysis of the potential biological activity of a specific, yet underexplored, derivative: (5-Methyl-1,3-oxazol-2-yl)methanamine. While direct research on this compound is nascent, its structural features, particularly the 2-amino-oxazole motif, position it as a high-potential candidate for therapeutic development. This document synthesizes data from structurally analogous compounds, outlines hypothesized mechanisms of action, and presents a comprehensive framework of validated experimental protocols for its systematic investigation. We will explore its potential as an antibacterial agent, an anticancer therapeutic, and a kinase inhibitor, providing researchers and drug development professionals with a robust, evidence-based roadmap for unlocking the therapeutic value of this promising molecule.

The Oxazole Scaffold: A Foundation of Pharmacological Diversity

The five-membered oxazole ring, containing both nitrogen and oxygen heteroatoms, is a "privileged" scaffold in drug discovery.[4] Its unique electronic and structural properties allow it to interact with a multitude of biological targets through various non-covalent interactions, such as hydrogen bonding and π–π stacking.[1] This versatility has led to the development of oxazole-containing drugs across a vast range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3][4]

Notably, the 2-aminooxazole moiety is a bioisostere of the well-known 2-aminothiazole scaffold, which is a component of numerous approved drugs.[5][6] The substitution of sulfur with oxygen in the 2-aminooxazole can offer significant pharmacological advantages, including potentially improved solubility and a more favorable metabolic profile due to the absence of an easily oxidizable sulfur atom.[5] This positions (5-Methyl-1,3-oxazol-2-yl)methanamine as a compound of significant interest.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to any drug discovery program, influencing everything from assay design to formulation.

| Property | Value | Source |

| IUPAC Name | (5-methyl-1,3-oxazol-2-yl)methanamine | Sigma-Aldrich |

| Molecular Formula | C₅H₈N₂O | Sigma-Aldrich |

| Molecular Weight | 112.13 g/mol | Sigma-Aldrich |

| SMILES String | Cc1cnc(CN)o1 | Sigma-Aldrich |

| InChI Key | FKQACWXKOPSSDV-UHFFFAOYSA-N | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

Hypothesized Biological Activity and Therapeutic Targets

Given the lack of direct studies on (5-Methyl-1,3-oxazol-2-yl)methanamine, we will extrapolate its potential from the well-documented activities of structurally related compounds.

Antibacterial Potential: Targeting Cell Wall Synthesis

The structure-activity relationships (SAR) for oxadiazole-based antibacterials, which are structurally similar to oxazoles, have been extensively studied.[7][8] These compounds often exert their effect by inhibiting penicillin-binding proteins (PBPs), which are critical enzymes in the final steps of peptidoglycan synthesis for the bacterial cell wall.[8] The 2-aminooxazole scaffold, in particular, has been highlighted for its potential in developing new antitubercular agents.[5]

Hypothesized Mechanism: We hypothesize that (5-Methyl-1,3-oxazol-2-yl)methanamine may act as a PBP inhibitor. The primary amine could mimic the D-Ala-D-Ala terminus of the peptidoglycan precursor, allowing it to bind to the active site of PBPs and disrupt cell wall integrity, leading to bacterial cell death.

Caption: Hypothesized antibacterial mechanism of action via PBP inhibition.

Anticancer Activity

Derivatives of 2-amino-oxazole and the related 2-aminothiazole scaffold have demonstrated potent anticancer activity against a wide range of human cancer cell lines.[9] These compounds can act through various mechanisms, including the inhibition of protein kinases, disruption of cell cycle progression, or induction of apoptosis.

Hypothesized Target: Many small molecule heterocyclic compounds function as ATP-competitive kinase inhibitors. The oxazole ring can serve as a scaffold that correctly orients substituents to interact with the hinge region, DFG motif, or other key features of a kinase active site. Potential targets could include Cyclin-Dependent Kinases (CDKs) or PI3K, which are often dysregulated in cancer.[9]

Proposed Research and Development Framework

To systematically evaluate the biological potential of (5-Methyl-1,3-oxazol-2-yl)methanamine, a tiered screening approach is recommended. This ensures that resources are used efficiently, with broad initial screens leading to more focused, mechanism-of-action studies.

Caption: A proposed experimental workflow for screening and characterization.

Detailed Experimental Protocols

The following protocols are foundational for the initial investigation of (5-Methyl-1,3-oxazol-2-yl)methanamine. These methods are designed to be robust, reproducible, and provide clear, quantifiable endpoints.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a target bacterium. This is a primary screen for antibacterial activity.

Methodology:

-

Preparation: A stock solution of (5-Methyl-1,3-oxazol-2-yl)methanamine is prepared in DMSO (e.g., 10 mg/mL). A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) is cultured to mid-log phase in appropriate broth (e.g., Mueller-Hinton Broth).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in broth. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add 50 µL to each well containing the compound dilutions.

-

Controls:

-

Positive Control: Wells with bacteria and broth only (no compound).

-

Negative Control: Wells with broth only (no bacteria).

-

Vehicle Control: Wells with bacteria, broth, and the highest concentration of DMSO used.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Protocol: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effect of the compound on a panel of human cancer cell lines. This is a primary screen for anticancer activity.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of (5-Methyl-1,3-oxazol-2-yl)methanamine in cell culture medium and add them to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells with the compound for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. The data can be used to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

(5-Methyl-1,3-oxazol-2-yl)methanamine represents a molecule of high interest, situated at the intersection of a privileged chemical scaffold and underexplored therapeutic potential. Based on robust evidence from structurally related compounds, there are strong scientific premises to investigate its activity as an antibacterial and anticancer agent. The proposed research framework provides a clear, logical, and efficient path forward.

Future work should focus on a broad primary screening cascade followed by detailed mechanism-of-action studies for any confirmed hits. Structure-activity relationship studies, involving the synthesis of analogues with modifications to the methyl group or the amine, will be crucial for optimizing potency and selectivity. Ultimately, successful in vitro and mechanistic studies would pave the way for evaluation in preclinical in vivo models of infection or cancer.

References

Sources

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. excli.de [excli.de]

- 7. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Guide to the Van Leusen Synthesis of Aminomethyloxazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aminomethyloxazoles

The oxazole moiety is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for amide and ester functionalities make it a privileged scaffold in drug design.[2] Of particular interest are 5-(aminomethyl)oxazoles, which serve as crucial building blocks for synthesizing complex molecules with therapeutic potential, including enzyme inhibitors and receptor antagonists. The Van Leusen oxazole synthesis, a powerful and versatile method for constructing the oxazole ring, offers a direct and efficient route to these valuable intermediates.[1][3]

This comprehensive guide provides an in-depth exploration of the Van Leusen oxazole synthesis specifically tailored for the preparation of aminomethyloxazoles. As a senior application scientist, this document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction's nuances, empowering researchers to confidently apply and adapt this methodology for their specific drug discovery and development needs.

The Van Leusen Oxazole Synthesis: A Mechanistic Overview

The Van Leusen oxazole synthesis is a [3+2] cycloaddition reaction that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to convert an aldehyde into a 5-substituted oxazole.[2][3] The unique reactivity of TosMIC, which possesses an acidic α-proton, an isocyanide functional group, and a tosyl group that acts as an excellent leaving group, drives the reaction forward.[3]

The generally accepted mechanism proceeds through the following key steps:

-

Deprotonation of TosMIC: A base, typically a carbonate or an alkoxide, abstracts the acidic proton from the α-carbon of TosMIC, generating a nucleophilic anion.[1]

-

Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate.[2]

-

Intramolecular Cyclization: The newly formed alkoxide attacks the electrophilic carbon of the isocyanide group in a 5-endo-dig cyclization, leading to the formation of a five-membered oxazoline intermediate.[1][2]

-

Elimination and Aromatization: The presence of a proton on the carbon adjacent to the tosyl group facilitates a base-promoted elimination of p-toluenesulfinic acid (TosH), resulting in the formation of the aromatic oxazole ring.[2][3]

Sources

Application Notes & Protocols: Strategic Deployment of (5-Methyl-1,3-oxazol-2-yl)methanamine for Accelerated Drug Discovery via Parallel Synthesis

Abstract: This document provides a comprehensive guide for the strategic application of (5-Methyl-1,3-oxazol-2-yl)methanamine as a versatile building block in parallel synthesis workflows. We delve into the underlying scientific principles and provide validated, step-by-step protocols for key chemical transformations including amide bond formation, reductive amination, and urea synthesis. The objective is to empower researchers, scientists, and drug development professionals to efficiently generate diverse chemical libraries centered around the medicinally significant 5-methyloxazole core, thereby accelerating hit identification and lead optimization campaigns.

The Strategic Imperative: Why (5-Methyl-1,3-oxazol-2-yl)methanamine?

In the landscape of modern drug discovery, the 1,3-oxazole ring is a privileged scaffold. Its presence in numerous bioactive molecules stems from its unique electronic properties, metabolic stability, and its capacity to act as a versatile hydrogen bond acceptor and a bioisosteric replacement for other functional groups like esters and amides.[1][2] Five-membered heterocyclic rings containing nitrogen and oxygen are considered a favorable combination in medicinal chemistry due to their wide range of biological activities.[3]

(5-Methyl-1,3-oxazol-2-yl)methanamine capitalizes on this privileged core by presenting a primary aminomethyl group at the 2-position. This functional handle is the gateway to a multitude of robust and high-throughput chemical reactions, making it an ideal anchor point for library synthesis. Parallel synthesis, a cornerstone of medicinal chemistry, enables the rapid generation of numerous analogs, allowing for a broad exploration of the chemical space around a core scaffold.[4][5] By employing this building block, research teams can systematically investigate structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.

Caption: Workflow for library generation using (5-Methyl-1,3-oxazol-2-yl)methanamine.

Physicochemical & Handling Data

Proper handling and accurate quantification are prerequisites for successful high-throughput synthesis. The data below serves as a reference for incorporating this building block into automated and manual workflows.

| Property | Value | Rationale & Handling Notes |

| Molecular Formula | C₅H₈N₂O | --- |

| Molecular Weight | 112.13 g/mol | Essential for accurate molar calculations of reagents. |

| Appearance | Colorless to pale yellow oil | Visual check for quality. Darker coloration may indicate degradation. |

| Boiling Point | ~70-72 °C (at low pressure) | Volatility should be considered during solvent evaporation steps. |

| Solubility | Soluble in DCM, DMF, DMSO, MeOH | Good solubility in common organic solvents facilitates reaction setup. |

| Storage | 2-8°C, under inert gas | The primary amine can be sensitive to air and moisture. Store tightly sealed. |

Core Application Protocols for Parallel Synthesis

The following protocols are optimized for reliability and scalability, making them suitable for execution in multi-well plates (e.g., 24- or 96-well formats).

Protocol 1: Parallel Amide Bond Formation

Scientific Rationale: Amide bond formation is a fundamental transformation in medicinal chemistry.[6] We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly effective, leading to rapid reaction times and high yields, which are critical for library synthesis. It functions by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the primary amine.[6] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize any acid present and drive the reaction to completion.

Experimental Protocol:

-

Reagent Stock Preparation:

-

Prepare a 0.2 M solution of (5-Methyl-1,3-oxazol-2-yl)methanamine in anhydrous N,N-Dimethylformamide (DMF).

-

Prepare a 0.2 M solution of HATU in anhydrous DMF.

-

Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

-

Prepare an array of diverse carboxylic acids (1.0 equivalent) in a 96-well plate.

-

-

Reaction Assembly (per well):

-

To each well containing the carboxylic acid (0.04 mmol, 1.0 eq), add the (5-Methyl-1,3-oxazol-2-yl)methanamine stock solution (220 µL, 0.044 mmol, 1.1 eq).

-

Add the DIPEA stock solution (200 µL, 0.08 mmol, 2.0 eq).

-

Initiate the reaction by adding the HATU stock solution (220 µL, 0.044 mmol, 1.1 eq).

-

-

Reaction Conditions:

-

Seal the reaction plate securely.

-

Shake the plate at room temperature for 4-12 hours. Reaction progress can be monitored by LC-MS from a single well.

-

-

Parallel Work-up & Purification:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution (500 µL) to each well.

-

Extract the products with ethyl acetate (2 x 1 mL).

-

Combine the organic layers in a new plate and concentrate under a stream of nitrogen or using a centrifugal evaporator.

-

The crude products can be purified via high-throughput preparative HPLC/MS.

-

Expected Data:

| Carboxylic Acid Input | Expected Product | Typical Yield Range | Purity (LC-MS) |

| Benzoic Acid | N-((5-methyl-1,3-oxazol-2-yl)methyl)benzamide | 85-95% | >90% |

| 4-Chlorophenylacetic acid | 2-(4-chlorophenyl)-N-((5-methyl-1,3-oxazol-2-yl)methyl)acetamide | 80-95% | >90% |

| Cyclohexanecarboxylic acid | N-((5-methyl-1,3-oxazol-2-yl)methyl)cyclohexanecarboxamide | 88-98% | >95% |

Protocol 2: Parallel Reductive Amination

Scientific Rationale: Reductive amination is a highly versatile C-N bond-forming reaction that constructs secondary amines from primary amines and carbonyls. The process involves the initial formation of an imine intermediate, which is then reduced in situ.[7] We recommend Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Its mild nature and tolerance for a wide array of functional groups make it ideal for complex molecule synthesis.[7] Crucially, it does not readily reduce the starting aldehyde or ketone, minimizing side products and simplifying purification, a key advantage in parallel workflows.[8][9]

Caption: Reductive amination two-step, one-pot logical flow.

Experimental Protocol:

-

Reagent Stock Preparation:

-

Prepare a 0.2 M solution of (5-Methyl-1,3-oxazol-2-yl)methanamine in 1,2-Dichloroethane (DCE).

-

Prepare an array of diverse aldehydes or ketones (1.0 equivalent) in a 96-well plate.

-

-

Reaction Assembly (per well):

-

To each well containing the carbonyl compound (0.05 mmol, 1.0 eq), add the (5-Methyl-1,3-oxazol-2-yl)methanamine stock solution (250 µL, 0.05 mmol, 1.0 eq).

-

Add glacial acetic acid (6 µL, ~2.0 eq) to catalyze imine formation.

-

Allow the plate to shake for 30 minutes at room temperature.

-

Add solid Sodium triacetoxyborohydride (16 mg, 0.075 mmol, 1.5 eq) to each well.

-

-

Reaction Conditions:

-

Seal the reaction plate and shake at room temperature for 12-24 hours.

-

-

Parallel Work-up & Purification:

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (1 mL).

-

Extract with Dichloromethane (DCM) (2 x 1 mL).

-

Pass the combined organic extracts through a plug of anhydrous sodium sulfate in a filter plate.

-

Concentrate the plate to afford the crude products, which can be purified by preparative HPLC/MS.

-

Protocol 3: Parallel Urea/Thiourea Synthesis

Scientific Rationale: The reaction of a primary amine with an isocyanate or isothiocyanate is exceptionally robust, often proceeding to completion without the need for a catalyst. This high efficiency and reliability make it a premier reaction for parallel synthesis. The reaction involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbon of the isocyanate, forming a stable urea or thiourea linkage.

Experimental Protocol:

-

Reagent Stock Preparation:

-

Prepare a 0.2 M solution of (5-Methyl-1,3-oxazol-2-yl)methanamine in anhydrous Tetrahydrofuran (THF).

-

Prepare 0.2 M stock solutions of various isocyanates or isothiocyanates in anhydrous THF in a separate plate.

-

-

Reaction Assembly (per well):

-

To each well of a new reaction plate, add the (5-Methyl-1,3-oxazol-2-yl)methanamine stock solution (200 µL, 0.04 mmol, 1.0 eq).

-

Add the corresponding isocyanate/isothiocyanate stock solution (210 µL, 0.042 mmol, 1.05 eq).

-

-

Reaction Conditions:

-

Seal the plate and shake at room temperature for 2-6 hours. The reaction is often complete within this timeframe.

-

-

Parallel Work-up & Purification:

-

For most reactions, purification is minimal. Simply concentrate the solvent in vacuo.

-

If necessary, the residue can be triturated with diethyl ether or hexane to precipitate the product, which is then isolated by filtration. Alternatively, a simple silica gel plug filtration can be performed.

-

Troubleshooting and Self-Validation

A robust protocol is self-validating. Use the guidelines below to diagnose and resolve common issues in a parallel synthesis context.

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Conversion (All Reactions) | Inactive amine starting material. | Verify the purity of (5-Methyl-1,3-oxazol-2-yl)methanamine by NMR or LC-MS. Ensure it was stored under inert gas. |

| Inaccurate liquid handling. | Calibrate automated liquid handlers or pipettes. | |

| Low Yield (Amide Coupling) | Incomplete carboxylic acid activation. | Ensure HATU and DMF are anhydrous. Increase HATU and base equivalents to 1.2 and 2.5, respectively. |

| Sterically hindered reactants. | Increase reaction temperature to 40-50°C and extend reaction time. | |

| Multiple Products (Reductive Amination) | Dialkylation of the amine. | Use a 1:1 stoichiometry of amine to aldehyde. Avoid excess aldehyde. |

| Aldehyde instability. | Ensure the quality of the aldehyde input library. |

Conclusion

(5-Methyl-1,3-oxazol-2-yl)methanamine is a high-value building block for parallel synthesis campaigns in drug discovery. Its stable, medicinally relevant core and versatile primary amine handle allow for the rapid and efficient generation of large, diverse compound libraries. The protocols detailed herein provide a validated framework for its successful implementation in amide coupling, reductive amination, and urea formation reactions. By leveraging these robust methodologies, research organizations can significantly enhance the throughput of their medicinal chemistry efforts, ultimately accelerating the path from hit identification to clinical candidate.

References

-

Molbank. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. Available from: [Link]

-

ResearchGate. (n.d.). Synthetic route for the preparation of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Available from: [Link]

-

Movassaghi, M., & Schmidt, M. A. (2017). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Organic Letters. Published by American Chemical Society. Available from: [Link]

-

ResearchGate. (n.d.). REVIEW ON THE SYNTHESIS AND POTENTIAL THERAPEUTIC APPLICATIONS OF HETEROCYCLIC PRODUCTS OF 5-AMINO-3-METHYLISOXAZOLE. Available from: [Link]

-

Kouthala, S., et al. (n.d.). Combinatorial Libraries of Bis-Heterocyclic Compounds with Skeletal Diversity. ACS Combinatorial Science. Published by National Institutes of Health. Available from: [Link]

-

Barmade, M. A., et al. (2016). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Topics in Medicinal Chemistry. Published by PubMed. Available from: [Link]

-

ResearchGate. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available from: [Link]

-

Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. Journal of Medicinal Chemistry. Published by PubMed. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Parallel Synthesis and Library Design. Available from: [Link]

-

Valeur, E., & Bradley, M. (n.d.). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Published by Luxembourg Bio Technologies. Available from: [Link]

-

Organic & Biomolecular Chemistry. (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Royal Society of Chemistry. Available from: [Link]

-

Collins, M. R., & Glorius, F. (2021). The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery. The Journal of Organic Chemistry. Published by ACS Publications. Available from: [Link]

-

MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available from: [Link]

Sources

- 1. Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Cell-Based Assays of (5-Methyl-1,3-oxazol-2-yl)methanamine Compounds

Introduction: Unveiling the Bioactivity of Novel Oxazole Derivatives

The oxazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, and central nervous system effects.[1] The novel class of (5-Methyl-1,3-oxazol-2-yl)methanamine compounds represents a promising area for the discovery of new therapeutic agents. However, like many novel chemical entities, their precise molecular targets and mechanisms of action are often unknown at the outset of a research campaign.

This guide provides a comprehensive framework for the initial characterization of (5-Methyl-1,3-oxazol-2-yl)methanamine compounds using a tiered approach to cell-based assays. We will proceed from broad phenotypic assessments to more focused mechanistic studies, mirroring a typical workflow in modern drug discovery.[2][3] This "phenotypic screening" strategy allows the biological effects of a compound to guide the investigation, providing a powerful method for uncovering novel mechanisms of action.[4][5]

Our approach is structured to first ask a fundamental question: "What is the overall effect of the compound on cell populations?" We then progressively refine our inquiry to understand how that effect is achieved.

Tier 1: Foundational Assessment of Cellular Impact

The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. These assays are crucial for establishing a therapeutic window and identifying the primary cellular response.[6]

Cytotoxicity Assessment: Is the Compound Toxic to Cells?

Cytotoxicity assays are designed to measure the degree to which a compound induces cell death.[3] Two common and robust methods are the MTT and LDH assays, which measure metabolic activity and membrane integrity, respectively.

1.1.1 Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the (5-Methyl-1,3-oxazol-2-yl)methanamine compound and treat the cells for 24-72 hours. Include vehicle-only controls.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of viable cells relative to the vehicle control to determine the IC50 (half-maximal inhibitory concentration).

1.1.2 Principle of the LDH Assay

The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[8][9] The amount of LDH in the supernatant, measured via an enzymatic reaction that produces a colored product, is proportional to the number of dead cells.[10]

Protocol: LDH Release Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

-

Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture.

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.

-

Data Acquisition: Measure the absorbance at a wavelength of 490 nm.

-

Analysis: Use a positive control of fully lysed cells to determine the maximum LDH release and calculate the percentage of cytotoxicity for each compound concentration.

Cell Proliferation Assay: Does the Compound Inhibit Cell Growth?

If a compound reduces the number of viable cells without significant immediate cytotoxicity, it may be inhibiting cell proliferation. Proliferation can be assessed by measuring DNA synthesis or the expression of proliferation-associated proteins.

1.2.1 Principle of the BrdU Assay

The 5-bromo-2'-deoxyuridine (BrdU) incorporation assay measures DNA synthesis.[11] BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle. Incorporated BrdU can then be detected with a specific antibody.

Protocol: BrdU Incorporation Assay

-

Cell Seeding and Treatment: Plate cells and treat with the compound as previously described.

-

BrdU Labeling: Add BrdU to the cell culture medium and incubate for 2-24 hours.

-

Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

-

Antibody Incubation: Incubate with a primary anti-BrdU antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

Detection: Add a substrate to generate a colorimetric or fluorescent signal.

-

Data Acquisition and Analysis: Measure the signal using a plate reader and calculate the percentage of proliferation relative to the control.

1.2.2 Principle of Ki-67 Staining

Ki-67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, mitosis) but is absent in quiescent (G0) cells.[12][13] Immunofluorescent staining for Ki-67 is a reliable method to determine the growth fraction of a cell population.

Protocol: Ki-67 Immunofluorescence Assay

-

Cell Culture: Grow cells on glass coverslips and treat with the compound.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Antibody Staining: Incubate with an anti-Ki-67 primary antibody, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Quantify the percentage of Ki-67 positive cells.

| Assay | Principle | Endpoint Measurement | Information Gained |

| MTT | Metabolic activity (mitochondrial reductase) | Colorimetric (Absorbance) | Cell viability |

| LDH | Membrane integrity (LDH release) | Colorimetric (Absorbance) | Cell death (necrosis/late apoptosis) |

| BrdU | DNA synthesis (thymidine analog incorporation) | Colorimetric/Fluorescent | S-phase progression |

| Ki-67 Staining | Expression of proliferation marker | Fluorescence (Microscopy) | Percentage of cells in active cell cycle |

Tier 2: Mechanistic Elucidation

If Tier 1 assays reveal significant bioactivity (e.g., cytotoxicity or anti-proliferative effects), the next logical step is to investigate the underlying mechanism.

Apoptosis Assays: Is the Compound Inducing Programmed Cell Death?

Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical events.[14]

2.1.1 Principle of Caspase-3/7 Activation Assay

Caspases are a family of proteases that are central to the apoptotic process. Caspases-3 and -7 are key "executioner" caspases.[14] Assays for their activity often use a substrate that is cleaved by the active enzyme to release a luminescent or fluorescent signal.[5]

Protocol: Caspase-Glo® 3/7 Assay

-

Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with the compound.

-

Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Data Acquisition: Measure luminescence with a plate reader.

-

Analysis: Normalize the luminescent signal to the number of viable cells (determined in a parallel assay) to assess specific caspase activation.

2.1.2 Principle of Annexin V Staining

In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye to label apoptotic cells.[15] This is often combined with a dye that stains dead cells (e.g., propidium iodide, PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.[16]

Protocol: Annexin V/PI Flow Cytometry

-

Cell Culture and Treatment: Treat cells in culture with the compound.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Tier 3: Target-Oriented and Pathway Analysis

Once a consistent cellular phenotype is established, the investigation can move towards identifying the molecular target and affected signaling pathways. The choice of assay in this tier is highly dependent on the outcomes of the previous tiers and any existing knowledge about the chemical class.

Signaling Pathway Assays

Many drugs exert their effects by modulating specific signaling pathways.

3.1.1 GPCR Signaling: Calcium Flux and cAMP Assays

G-protein coupled receptors (GPCRs) are a major class of drug targets.[4] Their activation often leads to changes in intracellular second messengers like calcium (Ca2+) and cyclic AMP (cAMP).

-

Calcium Flux Assays: These assays use fluorescent dyes that bind to calcium, allowing for the measurement of changes in intracellular calcium concentration upon GPCR activation.[4]

-

cAMP Assays: These assays, often based on FRET or BRET, measure the production or inhibition of cAMP downstream of GPCR signaling.

3.1.2 Kinase Activity Assays

Kinases are another critical class of drug targets, and their dysregulation is implicated in many diseases.[1] Cell-based kinase assays can measure the phosphorylation of a specific substrate as a readout of kinase activity.[6]

Protocol: Cellular Phosphorylation Assay (e.g., Western Blot or ELISA)

-

Cell Culture and Treatment: Treat cells with the compound for a specified time.

-

Cell Lysis: Lyse the cells to release their protein content.

-

Protein Quantification: Determine the total protein concentration in each lysate.

-

Detection:

-

Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for a phosphorylated protein and the total protein.

-

ELISA: Use a plate-based immunoassay with antibodies to capture the target protein and detect its phosphorylation state.

-

-

Analysis: Quantify the change in phosphorylation relative to the total protein level.

Target Engagement Assays

Confirming that a compound physically interacts with its intended target within a cell is a critical step in drug development.

3.2.1 Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that a protein's thermal stability changes upon ligand binding. By heating intact cells treated with a compound and then measuring the amount of soluble target protein remaining, one can infer target engagement.

Protocol: CETSA®

-

Cell Treatment: Treat intact cells with the compound or vehicle.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Cell Lysis: Lyse the cells by freeze-thawing.

-

Fractionation: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

-

Detection: Analyze the amount of target protein in the soluble fraction by Western blot or another quantitative method.

-

Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in this curve indicates target engagement.

3.2.2 NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells. It uses bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the same target. A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.

Protocol: NanoBRET™ Target Engagement Assay

-

Cell Transfection: Transfect cells with a vector expressing the target protein-NanoLuc® fusion.

-

Cell Plating and Treatment: Plate the cells and treat with a serial dilution of the test compound.

-

Tracer Addition: Add the fluorescent tracer to the wells.

-

Signal Detection: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

-

Analysis: Calculate the BRET ratio. A decrease in the ratio with increasing compound concentration indicates target engagement.

| Assay | Principle | Cell State | Information Gained |

| CETSA® | Ligand-induced thermal stabilization | Live Cells | Target engagement, confirmation of binding |

| NanoBRET™ | Competitive displacement of a fluorescent tracer | Live Cells | Target engagement, affinity, and residence time |

Conclusion and Future Directions

This tiered application guide provides a systematic and logical workflow for the initial characterization of novel (5-Methyl-1,3-oxazol-2-yl)methanamine compounds. By starting with broad phenotypic assays and progressing to more specific mechanistic and target-based studies, researchers can efficiently identify and validate bioactive compounds. The data generated from this cascade of assays will provide a solid foundation for further lead optimization, in vivo studies, and the ultimate development of new therapeutic agents. Should a compound demonstrate a particularly compelling and novel mechanism of action, more advanced techniques such as chemoproteomics or CRISPR-based genetic screens can be employed for unbiased target deconvolution.[15]

References

- (Author), (Year). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Source. [URL not available]

- (Author), (Year). US10377750B2 - 5-methyl-1,3,4-oxadiazol-2-yl compounds - Google Patents.

-

Zang, R., et al. (2012). A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]

-

Stevers, M., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science. [Link]

-

(Author), (Year). Caspase 3/7 and Annexin V Double Staining Apoptosis Kit (E-CK-A831). Elabscience. [Link]

-

(Author), (Year). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. [Link]

-

(Author), (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

-

Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]

-

(Author), (2025). Apoptosis – what assay should I use?. BMG Labtech. [Link]

-

(Author), (Year). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]

-

Gossel, G., et al. (2017). Analysing Temporal Dynamics of T Cell Division in vivo Using Ki67 and BrdU Co-labelling by Flow Cytometry. PMC - NIH. [Link]

-

Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. [Link]

-

(Author), (Year). Apoptosis Assays for Muse Cell Analyzer. Merck Millipore. [Link]

-

(Author), (Year). Cell-based Kinase Assays. Profacgen. [Link]

-

(Author), (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. ResearchGate. [Link]

-

(Author), (2026). Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. [Link]

-

Mavromoustakos, T., et al. (2019). 2‐Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant. Semantic Scholar. [Link]

-

(Author), (Year). Cell-based Assays for GPCR Activity. Biocompare. [Link]

- (Author), (Year). Cell-Based Assay Development. [URL not available]

-

(Author), (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]

-

(Author), (Year). LDH Cytotoxicity Assay Kit. NACALAI TESQUE, INC. [Link]

-

(Author), (2021). Cell Function | Overview of Common Cell Proliferation Assays. Elabscience. [Link]

-

(Author), (2023). GPCR-mediated calcium and cAMP signaling determines psychosocial stress susceptibility and resiliency. PMC - PubMed Central. [Link]

-

(Author), (2020). Kinase assays. BMG LABTECH. [Link]

-

(Author), (2024). LDH cytotoxicity assay. Protocols.io. [Link]

-

(Author), (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

-

Stevers, M., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. NIH. [Link]

-

(Author), (2025). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. ResearchGate. [Link]

-

(Author), (Year). Naturally Occurring Oxazole-Containing Peptides. MDPI. [Link]

-

(Author), (2022). Cell-based assays on the rise. BMG LABTECH. [Link]

-

(Author), (Year). Cell-cycle and cell-proliferation assays. Bio-protocol. [Link]

-

(Author), (2021). CETSA® - True Target Engagement. YouTube. [Link]

- (Author), (2022). Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. [URL not available]

-

(Author), (2017). Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections. PMC - NIH. [Link]

-

(Author), (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]

-

(Author), (Year). (3-Methylisoxazol-5-yl)methanamine. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. news-medical.net [news-medical.net]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pfizer.com [pfizer.com]

- 12. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. books.rsc.org [books.rsc.org]

- 15. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selvita.com [selvita.com]

Application Notes and Protocols: (5-Methyl-1,3-oxazol-2-yl)methanamine as a Novel Ligand for the 5-HT6 Receptor

Introduction: A New Chemical Scaffold for a Promising CNS Target

The serotonin 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), has emerged as a significant target for the treatment of cognitive deficits associated with neuropsychiatric and neurodegenerative diseases such as Alzheimer's disease and schizophrenia.[1][2] The 5-HT6 receptor is coupled to a Gs-protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] Antagonism of this receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, pathways crucial for learning and memory.[5][6]

This document outlines the application of a novel chemical entity, (5-Methyl-1,3-oxazol-2-yl)methanamine, as a potential high-affinity ligand for the 5-HT6 receptor. The unique structural motif of this compound, featuring a methyl-substituted oxazole ring linked to a methanamine, presents an interesting scaffold for exploring new interactions within the 5-HT6 receptor binding pocket. The oxazole ring can act as a bioisostere for other functional groups, potentially offering advantages in terms of metabolic stability and pharmacokinetic properties. This guide provides detailed protocols for characterizing the binding of (5-Methyl-1,3-oxazol-2-yl)methanamine to the 5-HT6 receptor using established in vitro techniques.

Physicochemical Properties of (5-Methyl-1,3-oxazol-2-yl)methanamine

A summary of the key physicochemical properties of the ligand is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O | |

| Molecular Weight | 112.13 g/mol | |

| Appearance | Solid | |

| SMILES | Cc1cnc(CN)o1 | |

| InChI Key | FKQACWXKOPSSDV-UHFFFAOYSA-N |

Hypothesized 5-HT6 Receptor Signaling Pathway

The canonical signaling pathway of the 5-HT6 receptor involves its coupling to a Gs alpha subunit, which in turn activates adenylyl cyclase to produce cAMP. This second messenger then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, influencing gene expression related to neuronal plasticity and memory.[7][8]

Experimental Protocols

The following protocols are designed to characterize the binding affinity and kinetics of (5-Methyl-1,3-oxazol-2-yl)methanamine at the human 5-HT6 receptor.

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radioligand from the 5-HT6 receptor.

Materials:

-

Test Compound: (5-Methyl-1,3-oxazol-2-yl)methanamine

-

Radioligand: [³H]-LSD (Lysergic acid diethylamide), a known high-affinity 5-HT6 receptor ligand.[9]

-

Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT6 receptor.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4

-

Non-specific Binding Control: 10 µM Serotonin

-

Scintillation Cocktail

-

Glass Fiber Filters (pre-treated with polyethylenimine)

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Workflow Diagram:

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of (5-Methyl-1,3-oxazol-2-yl)methanamine in assay buffer.

-

Dilute [³H]-LSD in assay buffer to a final concentration of 2 nM.

-

Thaw and resuspend the 5-HT6 receptor membranes in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of 10 µM Serotonin.

-

Competition: 50 µL of each dilution of the test compound.

-

-

Add 100 µL of the diluted receptor membrane preparation to all wells.

-

Initiate the binding reaction by adding 50 µL of 2 nM [³H]-LSD to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for 60 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold assay buffer.

-

-

Radioactivity Counting:

-

Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Fluorescence Polarization (FP) Competition Assay

This protocol provides a non-radioactive method to determine the binding affinity of the test compound. It relies on the change in polarization of a fluorescently labeled ligand upon binding to the receptor.

Materials:

-

Test Compound: (5-Methyl-1,3-oxazol-2-yl)methanamine

-

Fluorescent Ligand: A custom-synthesized or commercially available fluorescently labeled 5-HT6 receptor antagonist (e.g., a derivative of a known antagonist labeled with a fluorophore like BODIPY or TAMRA).

-

Receptor Source: Solubilized human 5-HT6 receptor.

-

Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20, pH 7.4

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of (5-Methyl-1,3-oxazol-2-yl)methanamine in assay buffer.

-

Dilute the fluorescent ligand in assay buffer to a concentration that gives an optimal fluorescence polarization window.

-

Prepare the solubilized 5-HT6 receptor at a concentration that results in a significant shift in polarization upon ligand binding.

-

-

Assay Setup:

-

In a 384-well plate, add in triplicate:

-

Free Ligand Control: 10 µL of assay buffer + 10 µL of fluorescent ligand.

-

Bound Ligand Control: 10 µL of solubilized receptor + 10 µL of fluorescent ligand.

-

Competition: 10 µL of each dilution of the test compound + 10 µL of solubilized receptor + 10 µL of fluorescent ligand.

-

-

-

Incubation:

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Data Analysis:

-

Calculate the change in millipolarization (mP) units.

-

Plot the mP values against the log concentration of the test compound.

-

Determine the IC50 value from the resulting sigmoidal dose-response curve.

-

Calculate the Ki value as described in the radioligand binding assay protocol.

Expected Results and Interpretation

The binding assays will yield quantitative data on the affinity of (5-Methyl-1,3-oxazol-2-yl)methanamine for the 5-HT6 receptor.

| Assay | Parameter | Expected Outcome for a High-Affinity Ligand | Interpretation |

| Radioligand Binding | IC50 | Low nanomolar (nM) range | Indicates potent displacement of the radioligand. |

| Ki | Low nanomolar (nM) range | Represents the intrinsic binding affinity of the test compound. | |

| Fluorescence Polarization | IC50 | Low nanomolar (nM) range | Confirms potent displacement of the fluorescent ligand. |

A low Ki value suggests that (5-Methyl-1,3-oxazol-2-yl)methanamine is a potent ligand for the 5-HT6 receptor. Further characterization through functional assays would be necessary to determine if it acts as an agonist, antagonist, or inverse agonist.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of (5-Methyl-1,3-oxazol-2-yl)methanamine as a novel 5-HT6 receptor ligand. The oxazole scaffold holds promise for the development of new chemical entities with therapeutic potential in CNS disorders. Future studies should focus on:

-

Functional Assays: To determine the efficacy of the compound (agonist vs. antagonist activity) by measuring downstream signaling events such as cAMP production.

-

Selectivity Profiling: To assess the binding of the compound to other serotonin receptor subtypes and other CNS targets to determine its selectivity profile.

-

In Vivo Studies: To evaluate the pharmacokinetic properties and efficacy of the compound in animal models of cognitive impairment.

By following these protocols and pursuing further investigations, researchers can fully elucidate the pharmacological profile of (5-Methyl-1,3-oxazol-2-yl)methanamine and its potential as a therapeutic agent.

References

- Boess, F. G., et al. (1997). The 5-hydroxytryptamine6 receptor-associated Gs-protein is a preferred substrate for cholera toxin. Naunyn-Schmiedeberg's archives of pharmacology, 355(2), 165–170.

- Foley, A. G., et al. (2004). The 5-HT6 receptor antagonist SB-271046 reverses scopolamine-induced deficits in the novel object recognition task in rats. Neuropsychopharmacology, 29(1), 93–100.

- Holenz, J., et al. (2006). Medicinal chemistry-driven approaches to 5-HT6 receptor ligands as potential cognitive enhancers. Drug Discovery Today, 11(7-8), 283–299.

- Monsma, F. J., et al. (1993). Cloning and expression of a novel serotonin receptor with high affinity for tricyclic psychotropic drugs. Molecular pharmacology, 43(3), 320–327.

- Pullagurla, M. R., et al. (2004). Synthesis and 5-HT6/5-HT2A receptor affinities of N1-(arylsulfonyl)indoles and N1-(arylsulfonyl)pyrrolo[3,2-b]pyridines. Bioorganic & medicinal chemistry, 12(12), 3325–3335.

- Rogers, D. C., & Hatcher, P. D. (2000). 5-HT6 receptor antagonists as novel cognitive enhancers. Current pharmaceutical design, 6(1), 17–31.

- Ruat, M., et al. (1993). A new family of G protein-coupled receptors: the 5-hydroxytryptamine6 receptor.

- Sleight, A. J., et al. (1995). 5-HT6 and 5-HT7 receptors: molecular biology, functional correlates and possible therapeutic indications. Drug news & perspectives, 8(4), 212–219.

- Wesolowska, A. (2002). Potential role of the 5-HT6 receptor in the action of antidepressant drugs. Polish journal of pharmacology, 54(4), 285–297.

- Woolley, M. L., et al. (2004). A review of the 5-HT6 receptor. Current drug targets. CNS and neurological disorders, 3(1), 59–79.

- Yao, L., et al. (2018). The 5-HT6 receptor: a novel player in Alzheimer's disease. Molecular neurobiology, 55(10), 8251–8264.

-

Eurofins Discovery. 5-HT6 Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]

-

Preprints.org. 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available at: [Link]

-

IJarse. Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Available at: [Link]

- Hannon, J., & Hoyer, D. (2008). Molecular biology of 5-HT receptors. Current topics in medicinal chemistry, 8(10), 817–843.

- Meneses, A. (2007). 5-HT systems: emergent targets for memory formation and memory alterations. Reviews in the neurosciences, 18(1), 33–55.

-

ResearchGate. 5-HT6 receptor signaling pathways. Available at: [Link]

Sources

- 1. Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT6 receptor - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Application Notes & Protocols for Evaluating the Antimicrobial Activity of Substituted Oxazole Methanamines

Introduction: The Imperative for Novel Antimicrobial Agents